molecular formula C15H23N3O4 B4896245 N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide

Cat. No. B4896245
M. Wt: 309.36 g/mol
InChI Key: CGELBKRUWLJWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It has gained significant attention in the scientific community due to its potential use in treating metabolic disorders and improving exercise performance. In

Mechanism of Action

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. This activation leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 can improve lipid and glucose metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle. It has also been shown to increase endurance and reduce fatigue in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 in lab experiments is its high potency and specificity for PPARδ activation. However, its long half-life and potential for off-target effects may also pose limitations in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516. These include investigating its effects on other metabolic pathways, exploring its potential use in combination with other drugs, and further elucidating its mechanism of action. Additionally, more research is needed to determine the long-term safety and efficacy of N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 in humans.
Conclusion:
In conclusion, N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 is a synthetic drug that has shown promise in treating metabolic disorders and improving exercise performance. Its mechanism of action involves PPARδ activation, leading to improved energy metabolism and insulin sensitivity. While it has advantages in lab experiments, further research is needed to fully understand its potential therapeutic applications and long-term safety.

Synthesis Methods

The synthesis of N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with diethylaminopropylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve exercise performance by increasing endurance and reducing fatigue.

properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-4-17(5-2)10-6-9-16-15(19)12-7-8-14(22-3)13(11-12)18(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGELBKRUWLJWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide

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